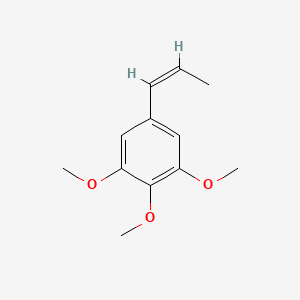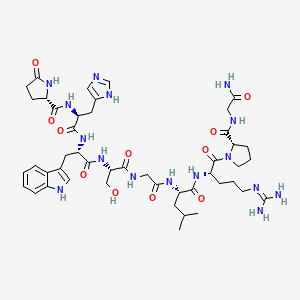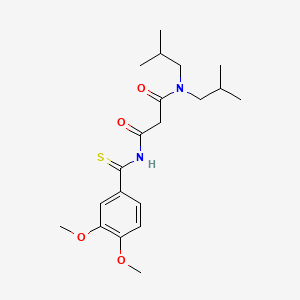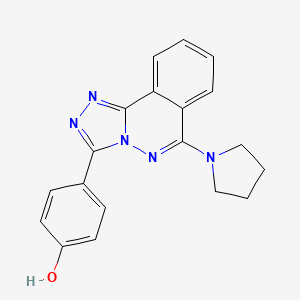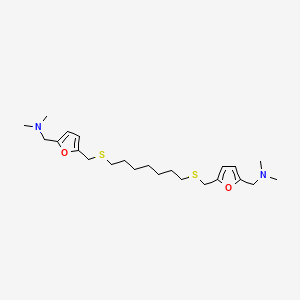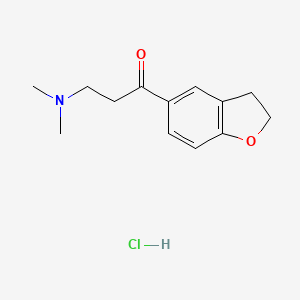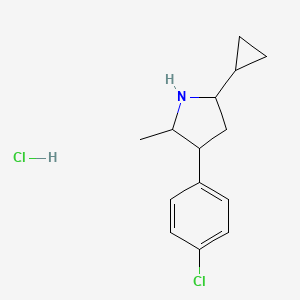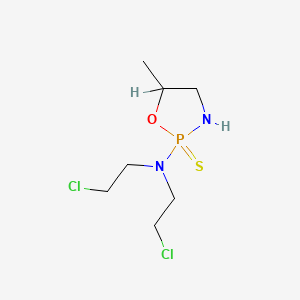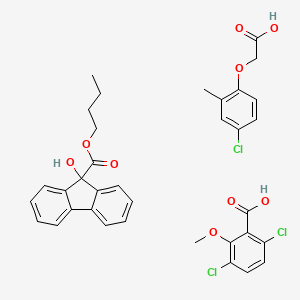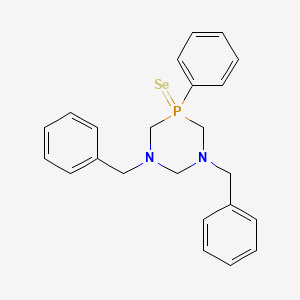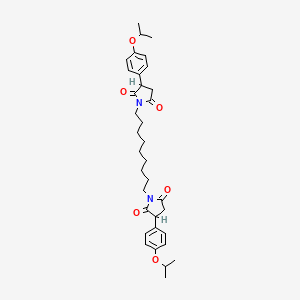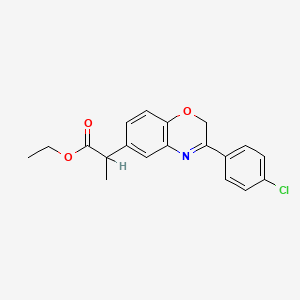
3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and an acetic acid ethyl ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester typically involves multiple steps. One common method includes the reaction of 4-chlorophenylamine with salicylaldehyde to form a Schiff base, which is then cyclized to form the benzoxazine ring. The resulting intermediate is further reacted with alpha-bromoacetic acid ethyl ester under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-2H-1,4-benzoxazine-6-acetic acid ethyl ester: Lacks the alpha-methyl group.
3-(4-Bromophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester: Contains a bromophenyl group instead of a chlorophenyl group.
3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-propionic acid ethyl ester: Has a propionic acid ester instead of an acetic acid ester.
Uniqueness
The presence of the chlorophenyl group, alpha-methyl group, and acetic acid ethyl ester moiety makes 3-(4-Chlorophenyl)-alpha-methyl-2H-1,4-benzoxazine-6-acetic acid ethyl ester unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propriétés
Numéro CAS |
86818-23-7 |
|---|---|
Formule moléculaire |
C19H18ClNO3 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
ethyl 2-[3-(4-chlorophenyl)-2H-1,4-benzoxazin-6-yl]propanoate |
InChI |
InChI=1S/C19H18ClNO3/c1-3-23-19(22)12(2)14-6-9-18-16(10-14)21-17(11-24-18)13-4-7-15(20)8-5-13/h4-10,12H,3,11H2,1-2H3 |
Clé InChI |
DCJFFSZTRFMEAT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


